Piperidine-1-carboxylic acid hydrochloride
Description
Piperidine-1-carboxylic acid hydrochloride (CAS: 2089649-59-0) is a piperidine derivative where the carboxylic acid group is directly attached to the piperidine nitrogen and forms a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines the rigidity of the piperidine ring with the reactivity of the carboxylic acid group, enabling applications in drug design and chemical modifications.
Properties
IUPAC Name |
piperidine-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)7-4-2-1-3-5-7;/h1-5H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXJBCXGYMTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism:
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Carbamate Formation : Piperidine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl piperidine-1-carboxylate.
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Acidic Hydrolysis : The ester is treated with concentrated HCl, cleaving the ethyl group and forming the hydrochloride salt.
Reaction Conditions :
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Step 1 : Piperidine (1.0 equiv), ethyl chloroformate (1.2 equiv), triethylamine (1.5 equiv) in dichloromethane (DCM) at 0–25°C for 2–4 hours.
Industrial Optimization:
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Solvent Choice : DCM or THF for carbamate formation; aqueous HCl for hydrolysis.
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Catalyst : No catalyst required, but stoichiometric HCl ensures complete protonation.
Reductive Amination with In Situ Carboxylation
A scalable approach adapts reductive amination to introduce the carboxylic acid group.
Procedure:
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Reductive Amination : Ethyl isonicotinate reacts with chloroacetaldehyde in methanol/acetic acid (10:1) using NaCNBH₃ as the reducing agent.
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Hydrolysis : The intermediate ester is treated with HCl to yield the carboxylic acid hydrochloride.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 70–80°C (Step 1) |
| Reaction Time | 2–4 hours (Step 1) |
| Yield | 65–75% (over two steps) |
Advantages :
Direct introduction of the carboxylic acid group via CO₂ fixation has been explored under high-pressure conditions.
Methodology:
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Piperidine is exposed to CO₂ (5–10 atm) in the presence of a palladium catalyst (Pd/C) at 90–100°C.
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The resulting carbamic acid is treated with HCl to form the hydrochloride salt.
Optimization Challenges :
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Byproducts : Dimerization (e.g., 1,1’-(ethane-1,2-diyl)bis(piperidine-4-carboxylate)) occurs without controlled CO₂ pressure.
Yield : 50–60% due to competing side reactions.
Boc Protection-Deprotection Strategy
This method leverages tert-butyloxycarbonyl (Boc) protection for selective carboxylation.
Steps:
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Boc Protection : Piperidine reacts with di-tert-butyl dicarbonate in dioxane/water.
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Carboxylation : The Boc-protected amine is treated with CO₂ or chloroformates.
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Deprotection : HCl in dioxane removes the Boc group, yielding the hydrochloride salt.
Performance Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbamate Hydrolysis | 70–85 | 95–99 | High | Moderate |
| Reductive Amination | 65–75 | 90–95 | Moderate | High |
| Direct Carboxylation | 50–60 | 85–90 | Low | Low |
| Boc Strategy | 75–80 | 98–99 | High | High |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: Piperidine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidine-1-carboxylic acid.
Reduction: Reduction reactions can convert it back to piperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Water, ethanol, methanol
Major Products:
Oxidation: Piperidine-1-carboxylic acid
Reduction: Piperidine
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Pharmaceutical Development
Piperidine-1-carboxylic acid hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are crucial in developing analgesics, anti-inflammatory drugs, and other therapeutic agents.
Case Study: Analgesic Development
A notable application includes its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds derived from piperidine-1-carboxylic acid exhibit enhanced efficacy and specificity against pain pathways, making them valuable in pain management therapies .
Neuroscience Research
This compound is extensively used in neuroscience to study neurotransmitter systems. It helps researchers understand the mechanisms underlying neurological disorders and potential treatment pathways.
Case Study: Neurotransmitter Modulation
In a study focusing on piperidine derivatives, researchers found that modifications of piperidine-1-carboxylic acid could influence dopamine receptor activity. This finding suggests its potential in developing treatments for conditions like schizophrenia and Parkinson's disease .
Chemical Synthesis
This compound acts as a building block in organic synthesis, facilitating the creation of complex molecular structures.
Data Table: Synthesis Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing various complex organic molecules. |
| Material Science | Acts as a key intermediate in developing new materials with specific properties. |
| Drug Discovery | Enables the efficient synthesis of biologically active compounds through diverse reaction pathways. |
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques.
Case Study: Quality Control
A study highlighted its use in high-performance liquid chromatography (HPLC) for quantifying related compounds in pharmaceutical formulations. This application ensures the quality control of drug products by accurately measuring active ingredients .
Recent Advances and Innovations
Recent research has focused on optimizing the synthesis of piperidine derivatives using novel catalytic methods, enhancing yield and selectivity.
Innovative Methods
- Metal-Catalyzed Reactions : Recent advancements involve using metal catalysts for hydrogenation processes that convert piperidine derivatives into more complex structures with high efficiency .
- Organocatalysis : Studies have shown that organocatalysts can facilitate reactions involving piperidine-1-carboxylic acid, leading to greener synthetic routes with reduced environmental impact .
Mechanism of Action
The mechanism of action of piperidine-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Benzyl 4-aminopiperidine-1-carboxylate HCl: The benzyl ester introduces hydrophobicity, while the 4-amino group enhances reactivity for further functionalization (e.g., amide bond formation) .
- Pyrazole-containing derivative : The pyrazole ring (aromatic heterocycle) may improve binding affinity in drug-receptor interactions, as seen in kinase inhibitors .
- Fluorinated methyl ester : Fluorine’s electronegativity increases metabolic stability and lipophilicity, making this compound suitable for CNS-targeting drugs .
Physicochemical Properties
Biological Activity
Piperidine-1-carboxylic acid hydrochloride, also known as 1-piperidinecarboxylic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological significance of this compound, supported by recent research findings and case studies.
This compound is classified as a piperidine derivative with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 137.62 g/mol. The compound is soluble in water, which enhances its bioavailability for various biological applications.
Synthesis Methods
Recent advancements in the synthesis of piperidine derivatives have facilitated the production of this compound. Various methods have been explored, including:
- Catalytic Hydrogenation : Utilizing catalysts like palladium on carbon and platinum oxide under specific conditions (e.g., temperature and pressure) to achieve high yields .
- One-Pot Reactions : Combining multiple steps into a single reaction vessel to streamline the synthesis process while maintaining efficiency .
Anticancer Properties
Piperidine derivatives, including this compound, have shown promising anticancer activities. For instance, studies have indicated that certain piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. One study demonstrated that a related piperidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity .
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways:
- Acetyl-CoA Carboxylase (ACC) Inhibition : Compounds derived from piperidine structures have been evaluated for their inhibitory effects on ACC, which plays a crucial role in fatty acid biosynthesis. The most potent derivatives exhibited IC50 values below 1000 nM against both ACC1 and ACC2 enzymes .
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity (HELF Cells) |
|---|---|---|---|
| 7a | 189 | 172 | >100 μM |
| 7b | 940 | 850 | >100 μM |
| 12a | 500 | 600 | >100 μM |
Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective properties, particularly in relation to Alzheimer's disease. Some studies have suggested that these compounds may inhibit cholinesterase activity, which is linked to cognitive decline in Alzheimer's patients .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated a series of piperidinylpiperidines for their anticancer properties. The results indicated that these compounds could significantly reduce cell viability in cancer models, suggesting their potential as therapeutic agents .
- Enzyme Inhibition Research : Another research project focused on the structure-activity relationship (SAR) of piperidine derivatives as ACC inhibitors. The study found that modifications to the piperidine ring could enhance inhibitory potency while reducing cytotoxicity towards normal cells .
Q & A
Q. What are the established synthetic methodologies for Piperidine-1-carboxylic acid hydrochloride, and how are reaction conditions optimized?
this compound is typically synthesized via reactions involving piperidine derivatives and carbonylating agents. A common approach includes the use of tert-butyl esters as intermediates, followed by acid hydrolysis to yield the hydrochloride salt. For example, enantioselective alkylation of tert-butyl esters using chiral catalysts (e.g., phase-transfer catalysts) can optimize yield and enantiomeric purity . Reaction conditions such as temperature, solvent polarity, and catalyst loading must be systematically varied to enhance efficiency. Evidence from synthetic protocols highlights refluxing with reagents like phosphorus pentachloride, followed by extraction and purification (e.g., 85% yield achieved via chloroform extraction) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Key techniques include:
- HPLC : Retention time analysis under specific conditions (e.g., 1.78 minutes using SMD-TFA05 method) ensures purity assessment .
- LCMS : Monitors molecular ion peaks (e.g., m/z 565 [M+H-C₄H₉OCO]⁺) for structural confirmation .
- NMR : ¹H/¹³C NMR spectroscopy identifies functional groups and stereochemistry.
- Elemental Analysis : Validates molecular formula (C₆H₁₂ClNO₂) and salt stoichiometry .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, stability) of this compound?
Contradictions in literature data often arise from variations in experimental conditions (e.g., solvent purity, temperature). To resolve these:
- Conduct controlled solubility studies using standardized solvents (e.g., water, DMSO) under inert atmospheres.
- Cross-validate results with multiple techniques (e.g., gravimetric analysis vs. spectrophotometry).
- Reference safety data sheets (SDS) that note gaps in ecological and toxicological data, emphasizing the need for independent verification .
Q. What experimental strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?
- Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) while monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds.
- Moisture Sensitivity : Store samples in desiccators or under nitrogen, as recommended in SDS guidelines to prevent hydrolysis .
Q. In the synthesis of derivatives, how does the hydrochloride moiety influence reactivity, and what modifications are necessary for successful coupling reactions?
The hydrochloride salt enhances solubility in polar solvents but may require neutralization (e.g., using bases like triethylamine) before nucleophilic substitution or amidation. Patent data demonstrates its use in synthesizing bioactive derivatives (e.g., A2AR agonists) via activation with coupling agents (e.g., HATU, DCC) . For example, tert-butyl ester intermediates are critical for protecting the carboxylic acid group during multi-step syntheses .
Methodological Considerations
- Data Gaps : SDS documents frequently lack ecological and toxicological data, necessitating independent studies using OECD guidelines for persistence, bioaccumulation, and toxicity .
- Contradiction Mitigation : Employ frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to design robust experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
